REACTION_SMILES
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[Al+3:19].[CH:32]([Cl:33])([Cl:34])[Cl:35].[H-:18].[H-:21].[H-:22].[H-:23].[Li+:20].[Na+:26].[O:1]1[CH2:2][CH2:3][O:4][C:5]12[CH2:6][CH:7]([C:11](=[O:12])[N:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1)[NH:8][CH2:9][CH2:10]2.[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH-:25].[OH2:24]>>[O:1]1[CH2:2][CH2:3][O:4][C:5]12[CH2:6][CH:7]([CH2:11][N:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1)[NH:8][CH2:9][CH2:10]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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O=C(C1CC2(CCN1)OCCO2)N1CCCC1
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Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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O=C(C1CC2(CCN1)OCCO2)N1CCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCN(CC2CC3(CCN2)OCCO3)C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |